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1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Kinase inhibitor SAR Regioisomer selectivity Medicinal chemistry

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1021091-14-4, molecular formula C22H25N5O3, molecular weight 407.47 g/mol) is a synthetic diaryl urea derivative incorporating a 6-isopropoxy-2-methylpyrimidine scaffold. The compound belongs to the broad class of pyrimidine-containing urea kinase inhibitors exemplified in Novartis patent families (e.g., CA 2570873, US10112907, US10766894, US11203595), which claim heteroaryl aryl ureas of general formula (I) as inhibitors of protein kinases including JAK, FLT3, and RET.

Molecular Formula C22H25N5O3
Molecular Weight 407.474
CAS No. 1021091-14-4
Cat. No. B2508055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
CAS1021091-14-4
Molecular FormulaC22H25N5O3
Molecular Weight407.474
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(12-18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
InChIKeyROSWXKQHGZXUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1021091-14-4): Structural Identity and Research Procurement Starting Point


1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1021091-14-4, molecular formula C22H25N5O3, molecular weight 407.47 g/mol) is a synthetic diaryl urea derivative incorporating a 6-isopropoxy-2-methylpyrimidine scaffold [1]. The compound belongs to the broad class of pyrimidine-containing urea kinase inhibitors exemplified in Novartis patent families (e.g., CA 2570873, US10112907, US10766894, US11203595), which claim heteroaryl aryl ureas of general formula (I) as inhibitors of protein kinases including JAK, FLT3, and RET [2]. It is commercially available as a research-grade small molecule from multiple chemical suppliers for in vitro kinase profiling and medicinal chemistry optimization programs [1].

Why Generic Substitution Is Not Advisable for 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea: Scaffold-Specific Selectivity Considerations


Pyrimidine urea kinase inhibitors exhibit pronounced structure–activity relationship (SAR) sensitivity to substituent identity and position on both the pyrimidine core and the terminal aryl urea ring [1]. Within the Novartis pyrimidine urea patent series (e.g., US10112907, US10766894, US11203595), compounds sharing the 6-isopropoxy-2-methylpyrimidine scaffold but differing in urea N-aryl substitution display IC50 values spanning over three orders of magnitude across JAK1, JAK2, and JAK3 isoforms [1]. The 3-methoxy positional isomer on the terminal phenyl ring cannot be assumed equivalent to its 4-methoxy or 2-methoxy analogs; such positional shifts are well-documented to alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. Consequently, generic substitution of this compound with a structurally similar but not identical analog—even a regioisomer—risks invalidating experimental reproducibility and confounding SAR interpretation [1].

Quantitative Differentiation Evidence for 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1021091-14-4) vs. Structural Analogs


Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Urea N-Aryl Substitution—Positional Impact on Predicted Kinase Binding

The target compound bears a 3-methoxyphenyl urea terminus, distinguishing it from the more commonly cataloged 4-methoxyphenyl regioisomer (1-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea) . In pyrimidine urea kinase inhibitor series, the position of the methoxy substituent on the terminal aryl ring modulates hydrogen-bonding interactions within the kinase hinge region and solvent-exposed pocket, directly affecting isoform selectivity [1]. While direct head-to-head IC50 data for both regioisomers against identical kinase panels are not publicly available, the broader Novartis pyrimidine urea patent data (US10112907, US10766894, US11203595) demonstrate that compounds within this scaffold series exhibit JAK1 IC50 values ranging from 0.200 nM to 190 nM and JAK2 IC50 values from 0.700 nM to >1000 nM depending on precise aryl urea substitution [1]. The 3-methoxy substitution pattern is expected to confer a distinct kinase selectivity fingerprint compared to the 4-methoxy analog, making the two regioisomers non-interchangeable for quantitative pharmacological experiments [1].

Kinase inhibitor SAR Regioisomer selectivity Medicinal chemistry

Core Scaffold Differentiation: 6-Isopropoxy-2-methylpyrimidine vs. Alternative Pyrimidine Substitution Patterns—Impact on Lipophilic Ligand Efficiency

The 6-isopropoxy substituent on the pyrimidine core differentiates this compound from analogs bearing 6-ethoxy, 6-propoxy, or 6-methoxy groups . In pyrimidine-based kinase inhibitor series, the 6-alkoxy group occupies the selectivity pocket adjacent to the ATP-binding site, and its steric bulk and lipophilicity directly influence both target binding affinity and off-target kinase promiscuity [1]. The isopropoxy group (branched, cLogP contribution ~0.8) provides intermediate steric occupancy compared to linear ethoxy or n-propoxy groups. While specific Ki or IC50 values for the target compound against defined kinase panels have not been published in the peer-reviewed literature at the time of writing, kinase profiling data from structurally related 6-isopropoxy-2-methylpyrimidine urea derivatives in the Novartis patent series (e.g., US10766894, Table 1) demonstrate potent JAK family inhibition with IC50 values in the low nanomolar range (JAK1 IC50: 0.200–40 nM; JAK2 IC50: 0.700–190 nM) [1].

Lipophilic ligand efficiency Kinase inhibitor design Pyrimidine SAR

Diaryl Urea Linkage vs. Amide or Sulfonamide Linkers: Hydrogen-Bonding Capacity and Conformational Constraints for Kinase Hinge Binding

The central urea linkage (–NH–C(=O)–NH–) in the target compound provides a dual hydrogen-bond donor/acceptor motif distinct from amide (–NH–C(=O)–) or sulfonamide (–NH–S(=O)2–) linkers found in related compounds such as N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide and N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide . The urea moiety can engage in bidentate hydrogen-bonding interactions with kinase hinge residues, adopting either a trans–trans or cis–trans conformation depending on the local protein environment [1]. Published SAR studies on thienopyrimidine urea kinase inhibitors (Dai et al., 2005) demonstrate that the urea linkage is critical for potent VEGFR and PDGFR inhibition; replacement with amide or sulfonamide linkers resulted in >100-fold loss of potency in several cases [1]. The urea group also influences aqueous solubility and metabolic stability compared to corresponding amide analogs [1].

Urea pharmacophore Kinase hinge binder Conformational analysis

3-Methoxyphenyl vs. 3-Methylphenyl (m-Tolyl) Urea Terminal Group: Electronic Effects on Aryl Ring–Kinase Interaction

The 3-methoxyphenyl group in the target compound (Hammett σm = +0.12 for OCH3) differs electronically from the 3-methylphenyl (m-tolyl) analog (1-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea; σm = −0.07 for CH3) . The methoxy group is electron-withdrawing by induction but electron-donating by resonance, creating a distinct electrostatic potential surface on the terminal aryl ring compared to the purely electron-donating methyl group [1]. In kinase inhibitor binding pockets, such electronic differences can modulate π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the DFG-out conformation or allosteric back pocket [1]. Additionally, the methoxy oxygen can serve as a hydrogen-bond acceptor, potentially engaging Ser/Thr residues or structural water molecules, an interaction unavailable to the m-tolyl analog [1].

Electronic substituent effects Kinase inhibitor SAR Hammett analysis

Recommended Research and Industrial Application Scenarios for 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1021091-14-4)


Kinase Selectivity Panel Screening—JAK Family Isoform Profiling

This compound is suitable for inclusion in kinase selectivity panels targeting the JAK family (JAK1, JAK2, JAK3, TYK2), given the structural precedent of the Novartis pyrimidine urea series for potent JAK inhibition [1]. The 3-methoxyphenyl urea terminus is expected to confer a distinct selectivity fingerprint compared to the 4-methoxy and 2-methoxy regioisomers, making it valuable for dissecting the contribution of the terminal aryl substitution to isoform selectivity [1]. Researchers should request batch-specific purity certificates (≥95% by HPLC) and confirm identity via 1H NMR and LC-MS before initiating kinase assays [1].

SAR Probe for Methoxy Positional Scanning on Pyrimidine Urea Kinase Inhibitors

As part of a systematic positional scanning effort, this compound can serve as the meta-methoxy reference point in a set including ortho-methoxy (CAS of 2-methoxy analog), meta-methoxy (this compound), and para-methoxy (CAS of 4-methoxy analog) variants [1]. Differential IC50 values across a kinase panel would directly quantify the regioisomeric contribution to target engagement, enabling structure-based design of more selective analogs. The isopropoxy substituent on the pyrimidine core provides a fixed reference point for this positional scan, ensuring that observed activity differences are attributable solely to the terminal aryl substitution [2].

In Vitro ADME Comparator—Urea vs. Amide Linker Metabolic Stability

This compound can be used as the urea-linked reference in comparative metabolic stability studies against the corresponding benzamide analog (e.g., N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide) to quantify the impact of the urea pharmacophore on microsomal stability, CYP450 inhibition, and plasma protein binding [1]. Such head-to-head comparator studies are essential for establishing whether the urea linkage provides a metabolic stability advantage that justifies its incorporation into lead optimization programs [2].

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